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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, SHP836,

with other notable alternatives such as SHP099, RMC-4550, and TNO155. It is designed for

researchers, scientists, and drug development professionals to objectively evaluate the

performance of SHP836 through supporting experimental data and detailed protocols.

Introduction to SHP836 and its Alternatives
SHP836 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, a key signaling

node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the Ras-MAPK

pathway.[1] By stabilizing SHP2 in an inactive conformation, SHP836 prevents its activation

and downstream signaling, leading to anti-proliferative effects in cancer cells dependent on this

pathway. It is a precursor to the more potent inhibitor, SHP099.[2] This guide compares

SHP836 to other well-characterized SHP2 inhibitors:

SHP099: A potent and selective allosteric SHP2 inhibitor.[1]

RMC-4550: A highly potent SHP099 analog.[2]

TNO155: A first-in-class SHP2 inhibitor currently in clinical trials.[3][4]

Comparative Performance Data
The following tables summarize the quantitative data on the biochemical and cellular activities

of SHP836 and its comparators.
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Table 1: Biochemical Potency of SHP2 Inhibitors

Compound Target IC50 (μM)
Assay
Conditions

Reference

SHP836
SHP2 (full

length)
12

Enzymatic

phosphatase

assay

SHP099
SHP2 (full

length)
0.07

Enzymatic

phosphatase

assay

[2]

RMC-4550 SHP2 (wild-type) 0.00058

Enzymatic

phosphatase

assay

[2]

TNO155 SHP2 0.011

Enzymatic

phosphatase

assay

[3]

Table 2: Cellular Activity of SHP2 Inhibitors
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Compound Cell Line Assay Endpoint
IC50 / EC50
(μM)

Reference

SHP836 Not specified
Cellular

Thermal Shift

Protein

Stabilization

Less potent

than SHP099
[2][5]

SHP099 KYSE-520
Cell

Proliferation

Growth

Inhibition
1.4 [6]

MDA-MB-468
pERK

Inhibition
Signaling ~0.25

KYSE-520
pERK

Inhibition
Signaling ~0.25

RMC-4550 NCI-H1838

Cell

Proliferation

(3D)

Viability Not specified [7]

MeWo

Cell

Proliferation

(3D)

Viability Not specified [7]

NCI-H1838
pERK

Inhibition
Signaling 0.029 [7]

MeWo
pERK

Inhibition
Signaling 0.024 [7]

TNO155
Variety of

OSCC lines

Cell Viability

(MTT)
Viability 0.39 - 211.1 [8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SHP2 signaling pathway and a typical experimental

workflow for evaluating SHP2 inhibitors.
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Figure 1. Simplified SHP2 signaling pathway leading to cell proliferation and survival.
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Figure 2. General experimental workflow for comparing SHP2 inhibitors.

Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP2 inhibitors on

cancer cell proliferation.

Methodology:

Cell Seeding: Seed cancer cells (e.g., KYSE-520, MDA-MB-468) in 96-well plates at a

density of 2,000-5,000 cells per well in complete growth medium and incubate overnight.

Compound Treatment: Prepare serial dilutions of SHP836 and comparator compounds (e.g.,

0.01 to 100 µM) in growth medium. Replace the medium in the cell plates with the compound

dilutions. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement:
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MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions

and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10

minutes at room temperature. Measure the luminescence using a plate reader.

Data Analysis: Normalize the readings to the vehicle control and plot the dose-response

curves. Calculate the IC50 values using non-linear regression analysis.

Western Blot for Phospho-ERK (pERK)
Objective: To quantify the inhibition of MAPK pathway signaling by assessing the levels of

phosphorylated ERK.

Methodology:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the

cells overnight, then treat with various concentrations of SHP2 inhibitors for 1-2 hours.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF

membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204)

and total ERK1/2 overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Densitometry: Quantify the band intensities using image analysis software. Normalize the

pERK signal to the total ERK signal.

Quantitative PCR (qPCR) for DUSP6 Expression
Objective: To measure the effect of SHP2 inhibition on the expression of DUSP6, a

downstream target and negative feedback regulator of the MAPK pathway.

Methodology:

Cell Treatment and RNA Extraction: Treat cells with SHP2 inhibitors as described for the

Western blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR Reaction:

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for

DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.

Human DUSP6 Primers:

Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling

protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s

and 60°C for 1 min).

Data Analysis: Calculate the relative expression of DUSP6 using the ΔΔCt method,

normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion
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This guide provides a framework for the comparative validation of SHP836-induced phenotypic

changes. The presented data and protocols enable researchers to objectively assess the

potency and efficacy of SHP836 in relation to other SHP2 inhibitors. By employing these

standardized methods, the scientific community can generate robust and comparable datasets

to further elucidate the therapeutic potential of SHP2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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